Benz(a)anthracen-2-ol
Description
Significance of Hydroxylated Polycyclic Aromatic Hydrocarbons (PAH-ols) in Environmental and Biological Systems
PAH-ols are formed in biological systems, including the human body, through the metabolic processing of PAHs, primarily by cytochrome P450 enzymes. ontosight.ai This process introduces one or more hydroxyl (-OH) groups onto the aromatic ring structure, increasing their water solubility and facilitating their excretion. mdpi.comontosight.ai The presence and concentration of specific PAH-ols in biological samples, such as urine, are often used as biomarkers to assess exposure to the parent PAH compounds. mdpi.comontosight.ai
In the environment, PAH-ols can be found in various media, including the atmosphere, water, and soil. acs.orgarcticportal.org They can be directly emitted from combustion sources or formed through the photochemical reactions of PAHs in the atmosphere. mdpi.comjst.go.jp The environmental fate of PAH-ols is a subject of ongoing research, as their increased polarity compared to parent PAHs can influence their transport and distribution. researchgate.net Some studies suggest that certain PAH-ols may exhibit greater biological activity and toxicity than their parent compounds. acs.orgarcticportal.orgoup.com For instance, some hydroxylated PAHs have been shown to possess estrogenic or antiestrogenic activity, indicating a potential for endocrine disruption. mdpi.comoup.comairies.or.jp
Academic Research Landscape of Benz(a)anthracene (B33201) Derivatives
Benz(a)anthracene and its derivatives are a significant subgroup of PAHs that have been the subject of extensive academic research. portlandpress.comnih.govaacrjournals.org Studies have investigated their carcinogenic and mutagenic properties, metabolic activation, and interactions with biological macromolecules. aacrjournals.orgscielo.org.mx Research has shown that the biological activity of benz(a)anthracene derivatives can be significantly influenced by the position and nature of substituent groups on the aromatic rings. aacrjournals.orgoup.comnih.gov
The metabolism of benz(a)anthracene has been shown to produce a variety of hydroxylated products, including phenols and dihydrodiols. portlandpress.comnih.gov For example, rat liver homogenates have been found to hydroxylate benz(a)anthracene at multiple positions, including the 3,4-, 5,6-, and 8,9-bonds, leading to the formation of various phenols. portlandpress.comnih.gov The synthesis of different benz(a)anthracene derivatives is an active area of chemical research, with various methods being developed to create specific isomers for toxicological and mechanistic studies. beilstein-journals.orgacs.org
Scope and Research Focus for Benz(a)anthracen-2-ol Studies
This compound is a specific hydroxylated derivative of benz(a)anthracene. nih.gov Research on this particular compound is more limited compared to its parent PAH or other more commonly studied derivatives. However, existing studies and the broader knowledge of PAH-ols provide a framework for understanding its potential significance.
Key areas of research focus for this compound include:
Metabolic Formation: Investigating the specific enzymatic pathways involved in the formation of this compound from benz(a)anthracene in various biological systems. Studies on the metabolism of the related compound 7,12-dimethylbenz(a)anthracene have identified 2-hydroxy-7,12-dimethylbenz(a)anthracene as a metabolite, suggesting that the 2-position is susceptible to hydroxylation. nih.govnih.gov
Environmental Occurrence and Fate: Determining the presence and concentration of this compound in different environmental compartments to understand its distribution and persistence. arcticportal.orgresearchgate.net
Biological Activity: Assessing the toxicological profile of this compound, including its potential for genotoxicity, mutagenicity, and endocrine-disrupting effects. acs.orgoup.com The position of the hydroxyl group can significantly influence the biological activity of PAH-ols. oup.com
Analytical Method Development: Establishing and refining analytical techniques for the accurate detection and quantification of this compound in complex environmental and biological matrices. researchgate.netepa.govcys.org.cyusgs.gov
Further research into these areas will be crucial for a comprehensive understanding of the environmental and biological implications of this compound.
Compound Information Table
| Compound Name | Abbreviation |
| Benz(a)anthracene | BaA |
| This compound | - |
| 7,12-dimethylbenz(a)anthracene | DMBA |
| 2-hydroxy-7,12-dimethylbenz(a)anthracene | - |
| Benzo[a]pyrene | BaP |
| Chrysene | Chr |
| Pyrene | Pyr |
| 1-hydroxypyrene | 1OH-Pyr |
| Hydroxylated Benz[a]anthracenes | OH-BaA |
| Hydroxylated Chrysenes | OH-Chrs |
| 3-hydroxy-Benzo[a]pyrene | 3OH-BaP |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H12O | nih.gov |
| Molecular Weight | 244.3 g/mol | nih.gov |
| XLogP3 | 5.2 | nih.gov |
| CAS Number | 69847-27-4 | nih.gov |
| IUPAC Name | benzo[a]anthracen-2-ol | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
69847-27-4 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-2-ol |
InChI |
InChI=1S/C18H12O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-11,19H |
InChI Key |
HROZYVOTLYXJDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benz a Anthracen 2 Ol and Its Analogs
Regioselective Hydroxylation Approaches in Benz(a)anthracene (B33201) Synthesis
Achieving regioselective hydroxylation—the precise placement of a hydroxyl (-OH) group—on the benz(a)anthracene skeleton is a key step toward synthesizing specific isomers like Benz(a)anthracen-2-ol. Direct hydroxylation of the parent benz(a)anthracene often leads to a mixture of products due to the multiple reactive sites on the aromatic system. Therefore, synthetic strategies often rely on building the molecule with the hydroxyl group or a precursor functional group already in place.
One approach involves biological systems, such as enzymes. For instance, ring-hydroxylating dioxygenases found in bacteria like Rhodococcus sp. can oxidize PAHs. Studies have shown that these enzymes can convert benz(a)anthracene into dihydroxybenz(a)anthracene metabolites, such as 7,12-dihydroxybenz[a]anthracene nih.gov. While this demonstrates the feasibility of enzymatic hydroxylation, controlling the process to yield a specific monohydroxylated product like the 2-ol isomer remains a significant research challenge.
Another strategy involves metal-catalyzed reactions that construct the benz(a)anthracene ring system from functionalized precursors. For example, a palladium-catalyzed tandem C-H activation/bis-cyclization reaction can be used to construct substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgnih.gov The final substitution pattern is dictated by the starting materials, allowing for regiocontrol. By choosing a precursor that has a methoxy or other protected hydroxyl group at the desired position, a subsequent deprotection step can yield the target hydroxylated benz(a)anthracene.
Development of Precursor Molecules for this compound Synthesis
The rational design of precursor molecules is fundamental to the successful synthesis of this compound. The structure of the starting materials directly influences the regiochemical outcome of the final product. Several multi-step strategies have been developed to construct the benz(a)anthracene skeleton.
One prominent method is the Suzuki-Miyaura reaction, which involves the coupling of a boronic acid with an organohalide. A reported synthesis for the benz[a]anthracene skeleton of angucycline derivatives uses this approach, starting with precursors like 3-allyl-2-bromo-1,4,5-trimethoxynaphthalene and (2-formyl-4-methoxyphenyl)boronic acid researchgate.net. To adapt this for this compound, a precursor with a protected hydroxyl group at the corresponding position would be required.
Other methods for building the core structure include:
Bradsher-type reactions : These involve the acid-catalyzed cyclization of 2-benzylic aromatic aldehydes or ketones. An indium catalyst has been used for a reductive-dehydration intramolecular cycloaromatization to produce substituted anthracenes, a methodology that can be extended to benz(a)anthracenes. beilstein-journals.orgnih.gov
Friedel-Crafts-type cyclizations : Acid-catalyzed cyclization of O-protected ortho-acetal diarylmethanols provides a route to substituted anthracenes. beilstein-journals.org
Reaction with ortho-quinodimethane : Benz(a)anthracenes can also be synthesized through the reaction of ortho-quinodimethane with 1,2-dihydronaphthalenes. rsc.org
The table below summarizes some precursor strategies for synthesizing the benz(a)anthracene skeleton.
| Methodology | Key Precursors | Catalyst/Reagent | Potential for 2-OH |
| Suzuki-Miyaura Coupling | Substituted Naphthalene Halide & Phenylboronic Acid researchgate.net | Palladium Catalyst | High, by functionalizing the boronic acid precursor. |
| Bradsher-type Reaction | 2-Benzylic Aromatic Aldehydes/Ketones beilstein-journals.orgnih.gov | In(OTf)3 | Moderate, requires specific substitution on the aromatic ketone. |
| C-H Activation/Cyclization | Propargylic Carbonates & Terminal Alkynes beilstein-journals.orgnih.gov | Palladium Catalyst | High, by functionalizing the alkyne or carbonate precursor. |
| Diels-Alder Reaction | ortho-Quinodimethane & 1,2-Dihydronaphthalenes rsc.org | Thermal | Moderate, requires a substituted dihydronaphthalene. |
Catalytic and Stereoselective Synthetic Pathways to Benz(a)anthracene Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. For benz(a)anthracene derivatives, catalytic methods are essential for controlling both regioselectivity and stereoselectivity.
Palladium-catalyzed reactions are particularly versatile. Liang et al. developed a palladium-catalyzed tandem C–H activation/bis-cyclization of propargylic carbonates with terminal alkynes to create substituted benz[a]anthracene derivatives in moderate to good yields (40–87%) beilstein-journals.orgnih.govbeilstein-journals.org. This method demonstrates high regioselectivity based on the substituents of the starting materials.
Stereoselective synthesis is crucial when creating chiral molecules, such as the diol-epoxide metabolites of benz(a)anthracene. Research has shown that reconstituted enzyme systems containing cytochrome P-450c can stereoselectively form specific enantiomers of benz[a]anthracene oxides, such as (+)-(5S,6R)-oxide and (+)-(8R,9S)-oxide nih.gov. These oxides are key intermediates in the metabolic pathways of PAHs and their synthesis is vital for toxicological studies.
The table below highlights key catalytic approaches.
| Catalyst System | Reaction Type | Key Feature | Reference |
| Palladium (Pd) | C-H Activation / Cyclization | High regioselectivity | Liang et al. beilstein-journals.orgnih.govbeilstein-journals.org |
| Indium (In) | Reductive Cycloaromatization | Bradsher-type reaction | Takai, Kuninobu et al. beilstein-journals.orgnih.gov |
| Rhodium (Rh) | Oxidative Coupling | Homologation with alkynes | Miura et al. beilstein-journals.org |
| Cytochrome P-450c | Enzymatic Oxidation | High stereoselectivity | van Bladeren et al. nih.gov |
Derivatization Strategies for Enhancing Research Applications
To use this compound and its analogs as tools in research, they often need to be modified or "derivatized." These modifications can include incorporating isotopic labels for tracing studies or adding specific functional groups to probe biological or chemical mechanisms.
Isotopic Labeling for Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to track the fate of a molecule in a chemical reaction or a complex biological system wikipedia.org. By replacing one or more atoms in this compound with a heavier, stable isotope (e.g., ¹³C, ²H/D) or a radioactive isotope (e.g., ¹⁴C, ³H), researchers can follow its metabolic pathways.
Metabolic flux analysis using stable isotopes can elucidate how a compound is processed within a cell wikipedia.org. For PAHs, this is critical for understanding how they are converted into potentially more harmful metabolites. For example, studies on the metabolism of 7,12-dimethylbenz(a)anthracene (DMBA), a derivative of benz(a)anthracene, have utilized ¹⁴C-labeled compounds to track their conversion into various hydroxylated and diol metabolites in cell cultures osti.gov. The fluorescence spectral properties of DNA adducts formed from benz(a)anthracene have been used to identify the metabolic activation pathways, showing that activation occurs on the 8,9,10,11-ring nih.gov. Isotopic labeling provides a quantitative method to confirm these pathways and determine the rates of different metabolic steps.
Functional Group Introduction for Mechanistic Probes
Introducing specific functional groups onto the benz(a)anthracene core can create molecular probes to investigate mechanisms of action. These probes are designed to interact with biological targets or report on their local chemical environment.
One example is the study of bioalkylation as a probe for carcinogenic activity. Research has shown that the weakly carcinogenic benz[a]anthracene undergoes a bioalkylation substitution reaction in vivo, where an alkyl group is biochemically introduced nih.gov. This observation supports the hypothesis that the metabolic introduction of an alkyl group could be a key step in the activation of carcinogenic hydrocarbons. In this context, synthesizing benz(a)anthracene derivatives with pre-installed alkyl groups at specific positions can serve as probes to test this hypothesis directly.
Furthermore, the introduction of fluorescent groups can turn the molecule into a bioimaging probe. Anthracene (B1667546) derivatives are known for their fluorescent properties, which can be tuned by adding substituents at various positions on the aromatic rings mdpi.comchemistryviews.org. Synthesizing a derivative like this compound with an additional reporter group could allow for the visualization of its localization and interactions within living cells.
Inability to Generate Article on the Metabolic Biotransformation of this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a detailed and scientifically accurate article on the metabolic biotransformation pathways of the chemical compound “this compound” in non-human biological systems as per the requested outline.
The performed searches for information pertaining to the enzymatic hydroxylation, oxidation, conjugation, and in vitro metabolic profiling of this compound did not yield the specific research findings required to fulfill the detailed sections and subsections of the provided article structure. The available scientific literature overwhelmingly focuses on the metabolism of the parent compound, Benz(a)anthracene, and its other derivatives, rather than the specific isomer, this compound.
Notably, one study explicitly mentioned that 2-Hydroxybenz[a]anthracene (another name for this compound) was not detected as a metabolite of Benz(a)anthracene, which may contribute to the scarcity of research on its subsequent metabolic fate.
Due to the strict instructions to focus solely on this compound and not introduce information outside the explicit scope of the provided outline, it is not possible to generate the requested article without resorting to speculation or including irrelevant information about other compounds. To maintain scientific accuracy and adhere to the user's precise instructions, the article cannot be produced at this time. Further research would be required to investigate the metabolism of this specific compound before a comprehensive article could be written.
Metabolic Biotransformation Pathways of Benz a Anthracen 2 Ol in Non Human Biological Systems
In Vivo Metabolic Studies in Experimental Non-Human Organisms (e.g., rodents)
Detailed in vivo metabolic studies specifically tracking the biotransformation of Benz(a)anthracen-2-ol in rodents are not extensively documented in publicly available scientific literature. However, the metabolism of the parent compound, benz(a)anthracene (B33201), has been investigated in rat liver preparations, providing insights into the likely metabolic pathways for its hydroxylated derivatives.
Studies on rat liver homogenates have shown that benz(a)anthracene is metabolized to a variety of hydroxylated products, including phenols and dihydrodiols. nih.gov The formation of these metabolites is a primary step in the detoxification process, increasing the water solubility of the compound and facilitating its excretion. It is plausible that this compound, as a phenolic metabolite, would undergo further Phase II metabolism. These reactions typically involve conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663) to form highly water-soluble glucuronide and sulfate conjugates, which can then be readily excreted from the body.
Further oxidation of this compound to dihydroxy derivatives is another potential metabolic pathway in rodents. This is supported by findings from in vitro studies with other phenolic PAHs, such as 2-hydroxybenzo(a)pyrene, which is metabolized to a dihydroxy derivative in cultured hamster embryo fibroblasts. nih.gov
In vivo studies in fish have also provided evidence for the formation of monohydroxylated benz(a)anthracene metabolites. For instance, 3-hydroxybenz(a)anthracene has been identified in the bile of nibbler fish (Girella punctata) after intraperitoneal injection of benz(a)anthracene. nih.gov This indicates that the formation of phenolic derivatives of benz(a)anthracene is a relevant metabolic pathway in aquatic vertebrates as well.
Table 1: Potential In Vivo Metabolites of this compound in Rodents (Hypothesized)
| Precursor Compound | Metabolic Reaction | Resulting Metabolite(s) |
| This compound | Glucuronidation | Benz(a)anthracen-2-yl-glucuronide |
| This compound | Sulfation | Benz(a)anthracen-2-yl-sulfate |
| This compound | Further Oxidation | Dihydroxy-benz(a)anthracene derivatives |
This table is based on general principles of xenobiotic metabolism and findings for related compounds, as direct in vivo data for this compound in rodents is limited.
Comparative Metabolic Studies of this compound with Parent Benz(a)anthracene and Related Phenols
Direct comparative metabolic studies in vivo between this compound and its parent compound, benz(a)anthracene, in rodents are scarce. However, based on the known metabolic pathways of PAHs and their phenolic derivatives, a comparative analysis can be inferred.
The initial metabolism of benz(a)anthracene involves oxidation by cytochrome P450 enzymes to form various phenols, including this compound, and dihydrodiols. nih.gov Therefore, the metabolic profile of the parent compound is expected to be more complex, featuring a wider array of Phase I metabolites.
In contrast, the metabolism of this compound would likely commence from its phenolic structure. This would predominantly involve Phase II conjugation reactions, such as glucuronidation and sulfation, to enhance its water solubility and facilitate excretion. Further oxidation to dihydroxy compounds is also a possibility, as observed with other phenolic PAHs. nih.gov
A study on 2-hydroxybenzo(a)pyrene, a carcinogenic phenol (B47542) of another PAH, revealed that its rate of metabolism to water-soluble derivatives was slower compared to non-carcinogenic phenols of benzo(a)pyrene. nih.gov This suggests that the position of the hydroxyl group on the aromatic ring system can significantly influence the rate and pathway of metabolism. The persistence of certain phenolic metabolites in cells may be related to their biological activity. nih.gov
In fish, monohydroxylated derivatives of benz(a)anthracene, such as 4-hydroxybenz(a)anthracene, have been shown to have biological effects, indicating that these metabolites are not inert. nih.gov This underscores the importance of understanding the metabolic fate of individual phenolic isomers of PAHs.
Table 2: Comparison of Metabolic Pathways
| Compound | Primary Metabolic Pathways | Key Metabolite Types |
| Benz(a)anthracene | Oxidation (hydroxylation, epoxidation) | Phenols, Dihydrodiols, Diol-epoxides |
| This compound | Conjugation (glucuronidation, sulfation), Further Oxidation | Glucuronides, Sulfates, Dihydroxy-derivatives |
| Related Phenolic PAHs | Conjugation, Further Oxidation | Glucuronides, Sulfates, Dihydroxy-derivatives |
This comparative overview highlights the different metabolic starting points for the parent PAH and its phenolic metabolite. While benz(a)anthracene must first undergo oxidative metabolism, this compound is already primed for conjugation and excretion, although further oxidation can also occur. The specific metabolic balance for this compound in vivo in rodents remains an area for further investigation.
Molecular and Cellular Mechanisms of Action of Benz a Anthracen 2 Ol
Formation and Characterization of DNA Adducts Induced by Benz(a)anthracen-2-ol and its Metabolites
The carcinogenicity of many PAHs, including benz(a)anthracene (B33201), is linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis. While this compound itself is a product of metabolism, it can be further metabolized to more reactive species, such as diol epoxides, which are the ultimate DNA-binding metabolites.
The formation of DNA adducts by benz(a)anthracene metabolites is a highly specific process, characterized by distinct stereochemistry and regioselectivity. The ultimate carcinogenic metabolites are typically bay-region diol epoxides. For instance, the main bay region adduct of dibenz[a,h]anthracene, a related PAH, has been identified as a deoxyguanosine adduct of (+)-(anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene, which is a metabolite of (-)-3,4-dihydroxy-3,4-dihydrodibenz[a,h]anthracene nih.gov.
Studies on 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogenic derivative, show that the major identifiable DNA adduct in various rat tissues results from the reaction of a DMBA bay-region diol-epoxide nih.gov. Another significant adduct type arises from a diol-epoxide of a DMBA metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene nih.gov. These findings underscore that the ultimate DNA-binding species are diol-epoxides and that the stereochemical configuration of these metabolites is a critical determinant of their biological activity. The absolute configuration of the adducts is determined by the reaction of specific dihydrodiol enantiomers after metabolic activation nih.gov.
Quantitative analysis of DNA adducts provides insights into the extent of DNA damage in response to PAH exposure. In vitro studies with liver microsomes from Aroclor 1254-treated rats demonstrated that after activation of dibenz[a,h]anthracene, the amount of DNA adducts formed was approximately 9.9 ± 2.4 pmol/mg DNA nih.gov. Of these, the bay region diolepoxide-DNA adducts constituted about 27.5% of the total adducts nih.gov.
In vivo studies with DMBA in female Sprague-Dawley rats revealed that DNA binding levels varied across different organs. Following a 5 mg intravenous dose, the maximum binding levels ranged from approximately 12 µmol of hydrocarbon per mole of deoxyribonucleotide in the liver to about 5 µmol per mole in the mammary gland, the primary target tissue for DMBA-induced cancer nih.gov. Interestingly, the non-carcinogenic analogue, 2-fluoro-7,12-dimethylbenz[a]anthracene, bound to DNA at levels that were only 5-10% of those observed for DMBA nih.gov. This suggests that while adduct formation is necessary for carcinogenesis, the level of adducts alone does not solely determine tissue-specific cancer induction nih.gov. Furthermore, some metabolites, like benz[a]anthracene-trans-3,4-dihydrodiol, can induce oxidative DNA damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, in addition to forming covalent adducts nih.gov.
| Compound | System | Adduct Level | Percentage of Bay Region Adducts | Reference |
| Dibenz[a,h]anthracene | Rat Liver Microsomes (in vitro) | 9.9 ± 2.4 pmol/mg DNA | 27.5% | nih.gov |
| (-)-3,4-dihydrodiol of DBA | 32P-Postlabelling (in vitro) | 23 ± 6 pmol/mg DNA | N/A | nih.gov |
| (+)-3,4-dihydrodiol of DBA | 32P-Postlabelling (in vitro) | 1.5 ± 0.4 pmol/mg DNA | N/A | nih.gov |
| 7,12-dimethylbenz[a]anthracene | Rat Liver (in vivo) | ~12 µmol/mol dNTP | Not Specified | nih.gov |
| 7,12-dimethylbenz[a]anthracene | Rat Mammary Gland (in vivo) | ~5 µmol/mol dNTP | Not Specified | nih.gov |
Interaction with Cellular Receptors and Signaling Pathways
This compound and its parent compound can interact with intracellular receptors, thereby initiating signaling cascades that influence cellular processes. The Aryl Hydrocarbon Receptor and the Estrogen Receptor are two key targets.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs nih.gov. Benz(a)anthracene is a known high-affinity ligand for the AhR nih.govnih.gov. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes nih.gov.
This binding initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II metabolic enzymes, such as cytochrome P450s (CYP1A1, CYP1A2, CYP1B1), glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs) nih.gov. While direct studies on this compound are lacking, its structural similarity to other known AhR ligands suggests it may also bind to and activate the AhR. The activation of AhR by PAHs like benz(a)anthracene is a critical step that not only leads to their detoxification but also to their metabolic activation into carcinogenic intermediates nih.gov.
Hydroxylated PAHs can act as endocrine disruptors by interacting with the Estrogen Receptor. Studies have shown that certain hydroxylated metabolites of benz(a)anthracene can bind to the ER and exhibit estrogenic or antiestrogenic activity. For example, 3,9-dihydroxybenz[a]anthracene (3,9-diOHBA) was found to compete with [3H]estradiol for binding to the 8S estrogen-binding protein in rat uterine cytosol, demonstrating estrogenic properties nih.gov. The concentration required for this inhibition was comparable to that of the antiestrogen drug nafoxidine-HCl nih.gov.
Conversely, benz[a]anthracene-3,9-diol and its methyl derivatives have been shown to possess antiestrogenic properties in vivo nih.gov. The position of the hydroxyl group is critical for receptor interaction. A study on hydroxylated benzo(a)pyrene, a related PAH, found that 2-hydroxybenzo(a)pyrene competes for binding to the estrogen receptor, whereas the 4-hydroxy isomer does not, and other isomers bind less tightly aacrjournals.orgaacrjournals.org. This suggests that this compound, as a monohydroxylated PAH, has the structural prerequisites to interact with the estrogen receptor, although its specific binding affinity and whether it acts as an agonist or antagonist have not been fully elucidated.
| Compound | Receptor Interaction | Effect | Reference |
| Benz(a)anthracene | Aryl Hydrocarbon Receptor (AhR) | Agonist; induces metabolic enzymes | nih.govnih.gov |
| 3,9-dihydroxybenz[a]anthracene | Estrogen Receptor (ER) | Estrogenic; competes with estradiol | nih.gov |
| Benz[a]anthracene-3,9-diol | Estrogen Receptor (ER) | Antiestrogenic | nih.gov |
| 2-hydroxybenzo(a)pyrene | Estrogen Receptor (ER) | Binds to receptor | aacrjournals.orgaacrjournals.org |
| 4-hydroxybenzo(a)pyrene | Estrogen Receptor (ER) | Does not bind to receptor | aacrjournals.org |
Modulation of Gene Expression and Enzyme Induction
The activation of cellular receptors, particularly the AhR, by benz(a)anthracene and its metabolites leads to significant changes in gene expression and the induction of various enzymes. The primary and most well-studied consequence of AhR activation is the induction of genes involved in xenobiotic metabolism nih.gov.
The induction of specific monooxygenases by benz[a]anthracene has been demonstrated in rat liver microsomes nih.gov. This induction alters the metabolic profile of the parent compound, influencing the balance between detoxification and metabolic activation. For example, exposure to benzo[a]pyrene, a structurally similar PAH, leads to the upregulation of numerous genes, including various Phase I and Phase II enzymes nih.gov. In mouse lung tissue, benzo[a]pyrene altered the expression of 2208 genes nih.gov.
While specific gene expression profiles for this compound have not been reported, it is reasonable to expect that if it activates the AhR, it would induce a similar suite of genes, including CYP1A1, CYP1B1, and various UGTs and GSTs. The induction of these enzymes is a key adaptive response to chemical exposure, aimed at facilitating the elimination of foreign compounds from the body. However, as previously noted, this same process can inadvertently lead to the production of highly reactive, genotoxic metabolites.
Unable to Generate Article Due to Lack of Specific Scientific Data for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the requested article according to the provided detailed outline.
The user's instructions mandated a strict focus solely on this compound, with content structured around specific molecular and cellular mechanisms, including its interaction with xenobiotic-metabolizing enzymes, the role of transcription factors like Nrf2, its capacity for inducing oxidative stress and reactive oxygen species (ROS), and its genotoxicity in non-human in vitro models.
Extensive searches were conducted for "this compound" and its synonym "2-hydroxybenz(a)anthracene" in conjunction with the specific topics outlined. The search results predominantly yielded information on the parent compound, benz(a)anthracene, and its other metabolites, such as various dihydrodiols and quinones. While there is a substantial body of research on the broader class of polycyclic aromatic hydrocarbons (PAHs) and benz(a)anthracene itself, the specific data required to accurately and scientifically address the outlined points for this compound is not present in the accessible literature. One study from 1962 explicitly stated that 2-Hydroxybenz[a]anthracene was not detected as a metabolite in their investigations of benz[a]anthracene metabolism.
Without specific research findings on the metabolism, mode of action, and toxicological properties of this compound, any attempt to generate the requested article would involve speculation and extrapolation from related but distinct compounds. This would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus solely on the specified compound.
Therefore, the request to generate an English article focusing solely on "this compound" with the provided structure cannot be fulfilled at this time.
Environmental Occurrence, Fate, and Biodegradation of Benz a Anthracen 2 Ol
Occurrence and Distribution in Environmental Matrices (e.g., soil, water, air)
The occurrence of Benz(a)anthracen-2-ol in the environment is primarily a result of the metabolic transformation of benz(a)anthracene (B33201) by microorganisms or through photochemical reactions. researchgate.net As such, its distribution is closely tied to areas contaminated with the parent PAH.
Soil: OH-PAHs have been detected in surface soils, with concentrations varying based on land use and the extent of PAH pollution. cabidigitallibrary.org For instance, a study on various land-use types revealed that residential soils contained the highest median concentrations of Σ9OH-PAH, suggesting a significant impact of human activities on the contamination levels of these compounds. cabidigitallibrary.org The presence of OH-PAHs in soil is often attributed to the degradation of parent PAHs in the atmosphere and subsequent deposition, as well as in-situ degradation within the soil matrix. cabidigitallibrary.org
Water: In aquatic environments, OH-PAHs are considered contaminants of emerging concern. nih.gov Their presence is a result of the transformation of PAHs, and they are typically found in both dissolved and particulate fractions of wastewater and surface water. mdpi.com Due to their polar nature, OH-PAHs have higher water solubility compared to their parent PAHs. nih.gov
Table 1: Median Concentrations of Σ9OH-PAH in Surface Soils of Various Land-Use Types This table is based on data for a sum of nine target OH-PAHs and serves as an indicator of the potential occurrence of hydroxylated benz(a)anthracene derivatives in different environments.
| Land-Use Type | Median Concentration (ng/g) |
| Residency Soil | 11.3 |
| Landfill Soil | 9.28 |
| Industry Soil | 7.51 |
| Agriculture Soil | 6.04 |
| Forestry Soil | 4.28 |
| Drinking Water Source Soil | 4.20 |
Environmental Transformation Pathways
The transformation of this compound in the environment is governed by processes that degrade its parent compound and other OH-PAHs.
Hydroxylated PAHs are susceptible to photodegradation in the presence of sunlight. nih.gov Studies on various OH-PAHs have shown that their photodegradation follows pseudo-first-order kinetics, indicating that they can be rapidly transformed in sunlit surface waters. nih.gov The primary mechanisms of photodegradation include direct photolysis and self-sensitized photooxidation. nih.gov
Potential photoreactions that this compound may undergo include:
Photoinduced hydroxylation: Further hydroxylation of the aromatic ring structure. nih.gov
Dehydrogenation: The removal of hydrogen atoms. nih.gov
Isomerization: The transformation into a different structural isomer. nih.gov
The photo-oxidation of PAHs can lead to the formation of various products, including quinones. researchgate.net These reactions are often initiated by reactive oxygen species such as singlet oxygen. nih.govacs.org
Microbial Bioremediation and Biodegradation Studies
Microbial degradation is a key process in the natural attenuation of PAHs and their metabolites. oup.com While specific studies on the bioremediation of this compound are scarce, the broader knowledge of PAH biodegradation provides insights into its likely fate.
A diverse range of bacteria and fungi have been identified as capable of degrading PAHs. nih.govpjoes.com It is plausible that microorganisms capable of degrading benz(a)anthracene can also metabolize its hydroxylated derivatives.
Bacterial Degraders: Numerous bacterial genera are known for their ability to degrade PAHs. Some of the key genera include:
Pseudomonas pjoes.com
Mycobacterium pjoes.com
Rhodococcus nih.gov
Stenotrophomonas nih.gov
Sphingobium gavinpublishers.com
Fungal Degraders: Fungi, particularly white-rot fungi, are effective in degrading complex organic pollutants like PAHs due to their production of extracellular lignin-degrading enzymes. nih.gov Non-ligninolytic fungi have also been shown to transform PAHs into polar metabolites. nih.gov Relevant fungal genera include:
Penicillium nih.gov
Aspergillus tandfonline.com
Fusarium nih.gov
Irpex researchgate.net
Phanerochaete nih.gov
Table 2: Examples of Microorganisms Involved in the Degradation of Benz(a)anthracene This table lists microorganisms that have been shown to degrade the parent compound, suggesting their potential involvement in the transformation of this compound.
| Microorganism | Type | Reference(s) |
| Stenotrophomonas maltophilia | Bacteria | nih.gov |
| Mycobacterium sp. | Bacteria | pjoes.com |
| Sphingobium sp. | Bacteria | gavinpublishers.com |
| Penicillium janthinellum | Fungus | nih.gov |
| Aspergillus terricola | Fungus | tandfonline.com |
| Irpex lacteus | Fungus | researchgate.net |
The enzymatic degradation of PAHs by microorganisms involves a series of complex reactions that lead to the breakdown of the aromatic ring structure.
Bacterial Pathways: The initial step in the aerobic bacterial degradation of PAHs is typically the hydroxylation of an aromatic ring by a dioxygenase enzyme, which forms a cis-dihydrodiol. nih.gov This is then rearomatized by a dehydrogenase to a diol intermediate. nih.gov This diol can then undergo ring cleavage by either intradiol or extradiol dioxygenases, leading to the formation of catechols, which are further metabolized into intermediates of the tricarboxylic acid (TCA) cycle. nih.gov
Fungal Pathways: Fungi often initiate PAH degradation through the action of cytochrome P450 monooxygenases, which hydroxylate the aromatic ring to form phenols, such as this compound. oup.com These hydroxylated intermediates can then be further transformed. Ligninolytic fungi utilize extracellular enzymes like lignin peroxidases and manganese peroxidases to carry out these initial oxidation steps. researchgate.net The degradation of benz(a)anthracene by the fungus Irpex lacteus has been shown to proceed through the formation of benz(a)anthracene-7,12-dione, which is then further degraded to products like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net This indicates that ring fission occurs after initial oxidation and transformation steps.
While specific ring fission products for the direct enzymatic degradation of this compound are not detailed in the available literature, it is understood that the ultimate fate of this compound through microbial action would involve the cleavage of its aromatic rings, leading to its eventual mineralization.
Information regarding this compound Remains Largely Uncharacterized in Scientific Literature
The provided outline requests detailed information on the following aspects of this compound:
Advanced Analytical Methodologies for Benz a Anthracen 2 Ol Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analyzing complex mixtures containing OH-PAHs. These techniques separate individual compounds based on their physicochemical properties, enabling their subsequent identification and quantification. Gas and liquid chromatography are the most prevalently used methods for this class of compounds.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of PAHs and their derivatives due to its high chromatographic resolution, sensitivity, and selectivity. scioninstruments.comsepscience.com For OH-PAHs such as Benz(a)anthracen-2-ol, a derivatization step is often required to convert the polar hydroxyl group into a more volatile and thermally stable silyl ether, which improves chromatographic performance. gcms.cz
The mass spectrometer is frequently operated in selected ion monitoring (SIM) mode, where only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte are monitored. uctm.edunih.gov This approach significantly enhances sensitivity and reduces background noise compared to full-scan mode, making it ideal for trace analysis. For even greater selectivity, particularly in highly complex samples, gas chromatography-tandem mass spectrometry (GC-MS/MS) is used. agilent.comnih.gov In MS/MS, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored, a process known as multiple reaction monitoring (MRM). uctm.eduagilent.comshimadzu.com This high degree of specificity minimizes the potential for biased results from co-eluting interferences. sepscience.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Rxi-PAH or similar (e.g., 60 m x 0.25 mm I.D., 0.1 µm df) | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Injection Mode | Splitless | agilent.comshimadzu.com |
| Oven Program | Temperature gradient (e.g., 90°C to 320°C) | shimadzu.com |
| MS Mode | Electron Ionization (EI) | gcms.cz |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | uctm.eduagilent.com |
Mass Spectrometry (MS) Applications for Structure Elucidation and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification at very low levels but also definitive structural information. When coupled with chromatographic separation, it offers unparalleled performance for environmental and biological analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the quantification of OH-PAHs in biological matrices like urine. nih.govjst.go.jpnih.gov This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov A key advantage of LC-MS/MS is that it can directly analyze polar metabolites like this compound without the need for a derivatization step. researchgate.net
The analysis is typically performed using an electrospray ionization (ESI) source, which generates ions from the eluting compounds that are then analyzed by the mass spectrometer. researchgate.netnih.gov By using the MRM acquisition mode, the instrument can achieve limits of detection in the picogram (pg) on-column range, allowing for the reliable measurement of OH-PAHs resulting from environmental and occupational exposure. researchgate.net
| Compound Class | Ionization Mode | Detection Limit Range | Reference |
|---|---|---|---|
| Hydroxylated PAHs | Electrospray Ionization (ESI) | 0.1-5 pg on-column | researchgate.net |
| Hydroxylated PAHs in Water | Heated ESI (HESI) | 1.11-2.26 ng/L (Method Detection Limit) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govnih.gov This capability is a powerful tool for the identification and confirmation of this compound. The precise mass measurement allows for the determination of the elemental formula of an unknown compound, significantly increasing confidence in its identification. researchgate.net
HRMS can be coupled with either GC or LC and is valuable in both targeted and non-targeted analyses. gcms.czresearchgate.net In a non-targeted approach, HRMS can screen samples for a wide range of potential contaminants without needing to pre-select target analytes. researchgate.netresearchgate.net This is particularly useful for identifying novel metabolites or degradation products of Benz(a)anthracene (B33201) in environmental samples. The ability to perform retrospective data analysis on full-scan HRMS data files is another key advantage, allowing previously acquired data to be mined for newly identified contaminants of concern. nih.gov
| Parameter | Value |
|---|---|
| Compound | This compound |
| Molecular Formula | C₁₈H₁₂O |
| Monoisotopic Mass (Da) | 244.08882 |
| Significance of HRMS | Distinguishes the target analyte from other isobaric compounds with the same nominal mass but different elemental compositions. |
Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Fluorescence) for Characterization
While chromatographic and mass spectrometric methods are essential for separation and quantification, spectroscopic techniques are vital for the unambiguous structural characterization of this compound, particularly when authentic reference standards are unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful methods for de novo structure elucidation. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the determination of the exact position of the hydroxyl group on the Benz(a)anthracene skeleton and the connectivity of the entire molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) as well as bands corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region).
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the aromatic system. The resulting spectrum, with its characteristic pattern of absorption maxima (λmax), is determined by the extent of the conjugated π-electron system of the Benz(a)anthracene core. The position of the hydroxyl group can subtly influence the spectrum, which is useful for identification when compared to reference spectra, often in the context of a DAD in an HPLC system. uci.edunih.gov
Fluorescence Spectroscopy: The fluorescence spectrum is highly characteristic of a compound's aromatic structure. nih.gov It is defined by specific excitation and emission maxima, which are used for both identification and highly sensitive quantification, as exploited in HPLC-FLD systems. uci.eduresearchgate.net The fluorescence properties are a direct result of the molecule's rigid, conjugated ring system.
Method Validation and Performance Characteristics (e.g., LOD, LOQ, linearity, recovery, precision)
While specific method validation data for this compound is not extensively detailed in the public literature, the performance characteristics of analytical methods are well-documented for its parent compound, benz(a)anthracene. These methods, typically high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or gas chromatography-mass spectrometry (GC-MS), provide a framework for the expected performance for its hydroxylated metabolites. cdc.govchromatographyonline.comnih.gov Method validation ensures that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. chromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For benz(a)anthracene, LODs in the range of 10-50 picograms (pg) have been achieved using HPLC-FLD. cdc.gov One study reported LOD and LOQ values for benz(a)anthracene in plant matrices as 1.66 µg/kg and 3.78 µg/kg, respectively. chromatographyonline.com Another method achieved LODs between 2 and 90 parts per trillion (ppt). akjournals.com
Linearity: Linearity demonstrates a proportional relationship between the analytical signal and the concentration of the analyte over a specified range. For methods analyzing benz(a)anthracene, excellent linearity is often reported, with regression coefficients (r²) typically exceeding 0.99. chromatographyonline.comresearchgate.net
Recovery and Precision: Recovery assesses the efficiency of the entire analytical method, including sample extraction, by measuring the amount of analyte detected from a spiked sample. Precision measures the degree of agreement among a series of individual measurements and is often expressed as the relative standard deviation (RSD). For benz(a)anthracene, methods have demonstrated good recoveries, often ranging from 86% to 107%. cdc.gov A gas chromatography-isotope dilution mass spectrometry (GC-IDMS) method for benz(a)anthracene in tea showed recoveries of 99.2–106.7% with an RSD of 1.1–2.3%. nih.gov Precision for PAH analysis is generally expected to have an RSD of less than 10-20%. cdc.gov
Table 1: Method Performance Characteristics for the Analysis of Benz(a)anthracene
| Parameter | Reported Value | Analytical Technique | Matrix |
|---|---|---|---|
| LOD | 10-50 pg | HPLC-FLD | Ambient Air |
| LOD | 1.66 µg/kg | HPLC-FLD | Plant Material |
| LOQ | 3.78 µg/kg | HPLC-FLD | Plant Material |
| Linearity (r²) | > 0.99 | HPLC-FLD | Standard Solution |
| Recovery | 86-107% | HPLC-FLD | Water |
| Recovery | 99.2-106.7% | GC-IDMS | Yerba Maté Tea |
| Precision (RSD) | < 10% | HPLC-FLD | Ambient Air |
| Precision (RSD) | 1.1-2.3% | GC-IDMS | Yerba Maté Tea |
Biomarker Analysis for Exposure and Mechanistic Studies (e.g., DNA adducts using 32P-postlabeling)
The toxicity of PAHs like benz(a)anthracene is linked to their metabolic activation into reactive electrophiles that can bind to cellular macromolecules, such as DNA, to form DNA adducts. scielo.org.mx These adducts are considered critical biomarkers for assessing exposure and understanding the mechanisms of chemical carcinogenesis.
The ³²P-postlabeling assay is a highly sensitive method used to detect and quantify DNA adducts formed by carcinogens, including PAHs and their metabolites. nih.govnih.gov This technique does not require prior knowledge of the adduct structure and can detect very low levels of DNA damage, typically as low as one adduct per 10⁷ to 10¹⁰ nucleotides. nih.gov
Studies have demonstrated that benz(a)anthracene can form DNA adducts that are detectable by the ³²P-postlabeling assay. nih.gov The metabolic activation of benz(a)anthracene by enzymes like cytochrome P450 leads to the formation of reactive intermediates, such as diol epoxides, which then react with DNA bases. scielo.org.mx The formation of these adducts is a key step in the initiation of mutagenesis and carcinogenesis. scielo.org.mx
The ³²P-postlabeling methodology involves several steps:
Isolation and enzymatic digestion of DNA from exposed cells or tissues into deoxynucleoside 3'-monophosphates.
Enrichment of the lipophilic adducts. researchgate.net
Labeling of the adducted nucleotides with a high-activity [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.
Separation of the ³²P-labeled adducts, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net
Detection and quantification of the adducts by autoradiography or scintillation counting.
Analysis using this technique has confirmed a dose-related increase in DNA adduct formation following exposure to benz(a)anthracene. nih.gov The detection of specific benz(a)anthracene-DNA adducts serves as a direct biomarker of exposure and provides insight into the metabolic pathways that lead to its genotoxic effects.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benz(a)anthracene |
| Benzo(a)pyrene |
| Benzo(b)fluoranthene |
| Chrysene |
| 7-sulfooxymethyl-12-methylbenz[a]anthracene |
Computational Chemistry and Structure Activity/mechanism Relationship Sar/smr Studies of Benz a Anthracen 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity. These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to predicting how a molecule will interact with biological systems.
Frontier Molecular Orbital Theory (e.g., EHOMO, ELUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For polycyclic aromatic hydrocarbons, these parameters are crucial in predicting their susceptibility to metabolic activation and their potential to form DNA adducts. While specific EHOMO and ELUMO values for Benz(a)anthracen-2-ol are not readily found in the surveyed literature, studies on substituted benz(a)anthracene (B33201) derivatives have employed Density Functional Theory (DFT) to calculate these electronic structure parameters. europa.eu Such calculations for this compound would be expected to show a delocalized π-system characteristic of the benz(a)anthracene backbone, with the hydroxyl group at the 2-position influencing the electron density distribution and, consequently, the HOMO and LUMO energies.
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benz(a)anthracene (example) | Data not available | Data not available | Data not available |
| Anthracene (B1667546) (related PAH) | -5.43 | -1.91 | 3.52 |
Note: The data in this table is illustrative and based on related compounds. Specific calculated values for this compound were not found in the reviewed literature.
Ionization Potentials and Electron Affinities
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These properties are directly related to the HOMO and LUMO energies, respectively (Koopmans' theorem provides an approximation: IP ≈ -EHOMO and EA ≈ -ELUMO). They are fundamental indicators of a molecule's redox properties and its ability to participate in charge-transfer interactions, which are often involved in metabolic processes and toxicity mechanisms.
Computational studies on benzo[a]anthracene and its metabolites have investigated these properties to understand their electronic influences on DNA binding. nih.gov For this compound, the presence of the electron-donating hydroxyl group would be expected to lower its ionization potential compared to the parent benz(a)anthracene, potentially making it more susceptible to oxidative metabolism.
Table 2: Illustrative Ionization Potentials and Electron Affinities for Related Compounds
| Compound | Ionization Potential (eV) | Electron Affinity (eV) |
| Benz(a)anthracene (example) | Data not available | Data not available |
| Anthracene (related PAH) | 7.41 | 0.53 |
Note: The data in this table is illustrative and based on related compounds. Specific calculated values for this compound were not found in the reviewed literature.
Molecular Modeling and Docking Simulations for Receptor Interactions (e.g., AhR, ER)
Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a receptor protein. These methods are crucial for understanding the initial molecular events that can lead to toxicological outcomes.
For this compound, two key receptors of interest are the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER). The AhR is involved in the metabolic activation of many PAHs, while the ER can be promiscuously activated by various estrogenic compounds, including some hydroxylated PAHs.
Molecular docking studies with benz(a)anthracene diols and the ER have revealed a preference for hydrophobic polycyclic planar ring systems that mimic the steroid A/B-ring structure. acs.org It is plausible that this compound could also interact with the ER ligand-binding domain. A typical docking simulation would involve preparing a 3D model of the receptor's binding site and computationally placing this compound within it in various conformations. The binding affinity is then estimated using a scoring function that considers factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions).
While specific docking results for this compound with AhR or ER are not detailed in the available literature, such studies would aim to identify key amino acid residues involved in the interaction and predict the stability of the ligand-receptor complex. For instance, the hydroxyl group of this compound could form hydrogen bonds with polar residues in the binding pocket, contributing to its binding affinity.
Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) models are mathematical models that relate the chemical structure and physicochemical properties of a series of compounds to their biological activity or a specific mechanistic endpoint.
Prediction of Metabolic Fate and Reactivity
QSAR models can be developed to predict the metabolic fate of compounds like this compound. The metabolism of benz(a)anthracene in human liver microsomes has been shown to produce various dihydrodiols. nih.gov Hydroxylated PAHs are known metabolites of PAHs and are often used as biomarkers for exposure. nih.gov
A QSAR model for predicting the metabolic fate of this compound would typically involve a dataset of related hydroxylated PAHs with known metabolic profiles. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods are then used to build a regression or classification model that links these descriptors to a specific metabolic outcome (e.g., rate of formation of a particular secondary metabolite).
Correlation with Molecular Initiating Events (MIEs) (e.g., DNA adduct formation potential)
A critical molecular initiating event (MIE) for the carcinogenicity of many PAHs is the formation of covalent adducts with DNA. This often occurs after metabolic activation to reactive intermediates like diol epoxides. QSAR and QSMR models can be developed to predict the potential of a compound to form such adducts.
Studies have developed QSAR models for the binding interactions between hydroxylated PAHs and DNA, indicating that molecular size, polarizability, and electrostatic potential are related to binding affinities. researchgate.net For this compound, a QSMR model could correlate its quantum chemical properties (e.g., carbocation stability at different positions, calculated from its electronic structure) with its potential to be metabolized to a reactive species that can bind to DNA. The development of such models is crucial for prioritizing chemicals for further toxicological testing and for understanding the mechanisms of toxicity.
Theoretical Insights into Conformational Preferences and Stereoisomer Reactivity
While general computational methods are well-established for predicting the properties of hydroxylated polycyclic aromatic hydrocarbons (PAHs), specific data sets, including detailed research findings and data tables for this compound, remain to be published. Theoretical investigations into related phenolic compounds suggest that the conformational preferences would be dictated by the orientation of the hydroxyl group relative to the polycyclic aromatic ring system. This orientation can influence the molecule's electronic properties, intermolecular interactions, and reactivity.
For a molecule like this compound, key conformational questions would revolve around the rotational barrier of the C-O bond of the hydroxyl group and the potential for intramolecular hydrogen bonding, depending on the surrounding topology of the molecule. The reactivity of its potential stereoisomers, should they exist (for instance, in diol epoxide forms which are common metabolites of PAHs), would be influenced by the stereochemistry of the functional groups. Computational models, such as Density Functional Theory (DFT), would be instrumental in calculating the relative energies of different conformers and the activation barriers for their interconversion.
Further dedicated computational research is required to provide the specific thermodynamic and kinetic data necessary to create detailed tables of conformational preferences and to fully understand the structure-activity and structure-mechanism relationships of this compound and its stereoisomers.
Future Research Directions and Unexplored Avenues for Benz a Anthracen 2 Ol
Integrated Omics Approaches (e.g., metabolomics, proteomics) in Non-Human Systems
Future research will increasingly rely on integrated "omics" technologies to unravel the complex biological responses to benz(a)anthracen-2-ol exposure in non-human systems. These high-throughput approaches offer a holistic view of the molecular perturbations caused by this compound.
Metabolomics: This powerful tool can identify and quantify endogenous small-molecule metabolites within an organism. A study on human exposure to PAHs revealed significant changes in metabolites related to amino acid, purine, lipid, and glucuronic acid metabolism, indicating that PAH exposure can cause oxidative stress-related effects. nih.gov Future metabolomics studies on non-human organisms exposed to this compound could pinpoint specific metabolic pathways that are disrupted. For instance, in a study involving the nibbler fish (Girella punctata), exposure to the parent compound, benz(a)anthracene (B33201), led to significant decreases in total protein, metabolic enzymes in the liver, and various forms of cholesterol. nih.govmdpi.comnih.gov Investigating the metabolomic profile after direct exposure to this compound would provide a more direct understanding of its specific metabolic consequences.
Proteomics: The study of the entire set of proteins expressed by an organism, or proteomics, can reveal changes in protein expression and post-translational modifications following exposure to this compound. A study on Sphingobium chungbukense DJ77, a bacterium capable of degrading PAHs, used proteomics to identify key proteins involved in the catabolism of xenobiotics like phenanthrene (B1679779), naphthalene, and biphenyl. jmb.or.kr Upregulated proteins included dehydrogenases, dioxygenases, and hydrolases. jmb.or.kr Future proteomic analyses of non-human systems exposed to this compound could identify specific proteins and cellular pathways that are targeted by this metabolite, offering insights into its mechanisms of toxicity and detoxification. A recent study combined metabolomics and chemical proteomics to understand the mixture effects of PAHs, finding that benz(a)anthracene could synergistically enhance the toxicity of a PAH mixture by targeting the glutamine transporter SLC1A5, thereby inhibiting glutathione (B108866) synthesis. acs.org
By integrating metabolomic and proteomic data, researchers can construct a more comprehensive picture of the cellular response to this compound, from initial metabolic shifts to downstream changes in protein function.
Advanced Bioremediation Technologies and Engineering Approaches
Developing effective strategies to remove this compound from the environment is a critical area of future research. Advanced bioremediation technologies and engineering approaches offer promising solutions.
Engineered Microbial Pathways: Genetic engineering can be employed to enhance the degradation capabilities of microorganisms. Future research could focus on identifying the genes and enzymes responsible for the breakdown of this compound and then engineering bacteria or fungi to overexpress these specific enzymes. For example, studies on Mycobacterium sp. have identified dioxygenase enzymatic processes involved in the degradation of benz(a)anthracene. nih.gov By understanding these pathways, it may be possible to engineer microbes with enhanced degradation efficiency for both the parent compound and its hydroxylated metabolites.
Advanced Oxidation Processes (AOPs): These chemical treatment processes generate highly reactive oxygen species, such as hydroxyl radicals, that can degrade a wide range of organic pollutants. dtic.milmdpi.com AOPs, including Fenton oxidation, have been shown to be effective in degrading PAHs and could be further optimized for the specific removal of this compound from contaminated water and soil. researchgate.netportalabpg.org.br Research has demonstrated that Fenton oxidation can enhance the biodegradability of benz(a)anthracene by converting it to benz(a)anthracene-7,12-dione, which is more readily degraded by microbes. researchgate.net Future work could explore the efficacy of various AOPs, both alone and in combination with biological treatments, for the complete mineralization of this compound.
Microalgal-Bacterial Consortia: The synergistic relationship between microalgae and bacteria can be harnessed for more effective bioremediation. Microalgae can provide oxygen for bacterial degradation of PAHs, while bacteria can supply carbon dioxide for algal photosynthesis. A consortium of Gonium pectorale and Bacillus licheniformis has shown effective degradation of phenanthrene and anthracene (B1667546). frontiersin.org Future research could explore the development of specific microalgal-bacterial consortia tailored for the efficient degradation of this compound.
Development of Novel Analytical Probes and Detection Systems
Accurate and sensitive detection of this compound in environmental and biological samples is crucial for exposure assessment and monitoring. Future research will focus on developing novel analytical probes and detection systems with improved specificity and sensitivity.
Biosensors: These devices combine a biological recognition element with a physicochemical transducer to detect specific compounds. Future efforts could focus on developing biosensors that utilize enzymes or antibodies specific to this compound. These could provide rapid, on-site detection in environmental samples.
Fluorescent Probes: The development of fluorescent probes that specifically bind to hydroxylated PAHs could offer a highly sensitive method for their detection. Research into donor-acceptor-substituted anthracene derivatives has shown their potential as fluorescent probes. jmb.or.kr Further development in this area could lead to probes that are highly selective for this compound, allowing for its visualization and quantification in complex matrices.
Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry, such as Orbitrap HRMS, is a powerful tool for identifying and quantifying trace levels of environmental contaminants. mdpi.comresearchgate.net Future method development could focus on optimizing these techniques for the specific detection of this compound and its conjugates in various biological and environmental media. Polarity-reversed nanoelectrospray ionization has also shown promise for the direct analysis of hydroxylated PAHs in complex biological samples. nih.gov
Further Elucidation of Unique Metabolic Pathways and Bioactivation Routes
A deeper understanding of how this compound is formed and further metabolized in different organisms is essential for assessing its toxic potential.
Identification of Novel Metabolites: While the primary metabolic pathways of the parent compound, benz(a)anthracene, have been studied, the subsequent metabolism of this compound is less understood. Research in fish has shown that benz(a)anthracene is metabolized to hydroxylated and trans-dihydrodiol metabolites. nih.gov Future studies should aim to identify the full spectrum of metabolites formed from this compound in various non-human species. For example, the fungus Irpex lacteus degrades benz(a)anthracene to benz(a)anthracene-7,12-dione, which is then further broken down into smaller compounds like 1,2-naphthalenedicarboxylic acid and phthalic acid. researchgate.net
Role of Specific Enzymes: Identifying the specific cytochrome P450 (CYP) enzymes and other metabolic enzymes responsible for the formation and further metabolism of this compound is a key area for future research. Studies have shown that CYP enzymes are involved in the hydroxylation of PAHs. nih.gov Pinpointing the specific isozymes involved will help in predicting species-specific differences in metabolism and toxicity.
Bioactivation to Reactive Intermediates: A crucial aspect of future research is to determine whether this compound can be further bioactivated to reactive metabolites that can bind to DNA and other macromolecules, leading to genotoxicity. Fluorescence spectral evidence suggests that the metabolic activation of benz(a)anthracene involves a non-'bay-region' diol-epoxide. nih.gov Investigating the potential for this compound to form such reactive intermediates is a high priority.
Refined Computational Models for Predictive Toxicology and Environmental Fate
Computational models are invaluable tools for predicting the potential toxicity and environmental behavior of chemicals, reducing the need for extensive animal testing.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its biological activity or environmental fate. A QSAR model for hydroxylated PAHs indicated that molecular size, polarizability, and electrostatic potential are related to their binding affinities to DNA. nih.gov Future research should focus on developing and validating robust QSAR models specifically for hydroxylated PAHs like this compound to predict their toxicity and environmental persistence.
Multimedia Environmental Fate Models: These models simulate the transport and transformation of chemicals in different environmental compartments (air, water, soil, and biota). nih.gov By refining these models with specific physicochemical properties of this compound, researchers can better predict its distribution and persistence in the environment. mdpi.comfrontiersin.org Challenges remain in accurately modeling the fate of PAHs, highlighting the need for better characterization of their environmental parameters and processes. nih.gov
Q & A
What analytical methods are recommended for detecting and quantifying Benz(a)anthracen-2-ol in environmental samples?
Basic Research Question
Methodological Answer:
this compound can be analyzed using gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5). Retention indices (Kovats or Lee indices) are critical for identification. For example, Lee et al. (1979) established retention indices for PAHs using programmed-temperature GC, which can be extrapolated to hydroxylated derivatives like this compound .
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges for aqueous matrices or Soxhlet extraction for soil/sediment.
- Quantification: Calibrate with deuterated PAH analogs to correct for matrix effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
